molecular formula C23H21N3O5S B12014061 4-[(Z)-(2-(4-Isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate CAS No. 618076-32-7

4-[(Z)-(2-(4-Isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate

Cat. No.: B12014061
CAS No.: 618076-32-7
M. Wt: 451.5 g/mol
InChI Key: UUUGMUFTECVFLZ-NDENLUEZSA-N
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Description

4-[(Z)-(2-(4-Isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate is a complex organic compound that features a unique combination of functional groups, including an isopropoxyphenyl group, a thiazolo[3,2-B][1,2,4]triazole ring, and a methoxyphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-(2-(4-Isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Mechanism of Action

The mechanism of action of 4-[(Z)-(2-(4-Isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The compound may bind to active sites of enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

618076-32-7

Molecular Formula

C23H21N3O5S

Molecular Weight

451.5 g/mol

IUPAC Name

[2-methoxy-4-[(Z)-[6-oxo-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C23H21N3O5S/c1-13(2)30-17-8-6-16(7-9-17)21-24-23-26(25-21)22(28)20(32-23)12-15-5-10-18(31-14(3)27)19(11-15)29-4/h5-13H,1-4H3/b20-12-

InChI Key

UUUGMUFTECVFLZ-NDENLUEZSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OC(=O)C)OC)/SC3=N2

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OC(=O)C)OC)SC3=N2

Origin of Product

United States

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